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Compound of Interest

(S)-Benzyl 2-amino-3-
Compound Name:
hydroxypropanoate

Cat. No.: B555213

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 2-amino-3-hydroxypropanoate, a derivative of the amino acid serine, is a
compound of interest in various fields, including peptide synthesis and drug development. A
thorough understanding of its structural and physicochemical properties is paramount for its
effective application. This technical guide provides an in-depth overview of the expected
spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental
protocols for their acquisition. While specific experimental data for this exact molecule is not
widely published, this guide presents predicted data based on the analysis of its functional
groups and known spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (S)-Benzyl 2-amino-3-
hydroxypropanoate. These predictions are based on established values for similar structural
motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.3-7.4 Multiplet 5H
(CeH5s)
~5.2 Singlet 2H Benzyl CH2
~4.0 Triplet 1H a-CH
~3.8 Doublet of doublets 2H B-CH:z
~2.5 Broad singlet 3H NHz and OH

Solvent: CDCIs or DMSO-de. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted 133C NMR Data

Chemical Shift (6) ppm

Assignment

~172 Carbonyl carbon (C=0)
~136 Aromatic quaternary carbon
~128-129 Aromatic CH carbons
~67 Benzyl CH2
~63 -CH:
~57 o-CH
Solvent: CDCIs or DMSO-de.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3200-3400 Broad O-H and N-H stretching
3030-3100 Medium Aromatic C-H stretching
2850-2960 Medium Aliphatic C-H stretching
~1740 Strong C=0 (ester) stretching
~1600, ~1495 Medium-Weak Aromatic C=C stretching
~1210 Strong C-O (ester) stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z lon

195.09 [M]* (Molecular lon)
108 [C7HsO]*

91 [C7H7]* (Tropylium ion)
79 [CeH7]*

lonization method: Electron lonization (El) or Electrospray lonization (ESI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule.[1]
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). For improved data quality, higher
concentrations are generally better.[2] The sample should be stable at the measurement
temperature for at least a week.[2]

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include
a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance
of 13C, a larger number of scans will be required.

o 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation
Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed
to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on the absorption of infrared radiation.[3]

e Sample Preparation:

o Thin Film (for oils): If the compound is an oil, a drop can be placed between two salt plates
(e.g., NaCl or KBr) to create a thin film.

o KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with
anhydrous potassium bromide (KBr) and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal. This method requires minimal sample preparation.[3]

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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» Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule, aiding in its identification.[4]

o Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as
methanol or acetonitrile.[5]

 Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., ESI or
El).

o Data Acquisition:

o Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of
the compound.

o Tandem MS (MS/MS): To obtain structural information, select the molecular ion and
subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[5]
This is particularly useful for confirming the structure of the molecule.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel compound like (S)-Benzyl 2-amino-3-hydroxypropanoate.
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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://experiments.springernature.com/techniques/nmr
https://experiments.springernature.com/techniques/nmr
https://nmr-bio.com/nmr-sample-preparation-guidelines/
https://documents.thermofisher.com/TFS-Assets%2FCAD%2FApplication-Notes%2FAN54686-npi-summit-x-chemistry-app-note-en.pdf
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://bio.libretexts.org/Courses/Ouachita_Baptist_University/Reyna_Cell_Biology/02%3A_2-(T2-first_lecture)_Protein_Structure/2.02%3A_Composition_Sequence_and_Conformational_Analysis_of_Proteins/2.2.02%3A_B2._Sequence_Determination_Using_Mass_Spectrometry
https://www.benchchem.com/product/b555213#spectroscopic-data-nmr-ir-ms-for-s-benzyl-2-amino-3-hydroxypropanoate
https://www.benchchem.com/product/b555213#spectroscopic-data-nmr-ir-ms-for-s-benzyl-2-amino-3-hydroxypropanoate
https://www.benchchem.com/product/b555213#spectroscopic-data-nmr-ir-ms-for-s-benzyl-2-amino-3-hydroxypropanoate
https://www.benchchem.com/product/b555213#spectroscopic-data-nmr-ir-ms-for-s-benzyl-2-amino-3-hydroxypropanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b555213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

